REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][SH:5].OO>CO>[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][S:5][S:5][CH2:4][CH:3]([OH:6])[CH2:2][Cl:1]
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
ClCC(CS)O
|
Name
|
|
Quantity
|
1500 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
575.61 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClCC(CSSCC(CCl)O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |